N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide, also known as BRD9876, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This molecule has been found to be effective in inhibiting the activity of a number of proteins and enzymes, making it a promising candidate for use in a wide range of applications.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves binding to the target protein or enzyme and inhibiting its activity. This molecule has been found to bind to specific regions of the protein or enzyme, resulting in a conformational change that prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide depend on the specific protein or enzyme that it inhibits. For example, inhibition of BRD4 has been shown to result in decreased expression of genes that are involved in cell proliferation and survival, making it a promising candidate for use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in lab experiments is its high potency and specificity, which allows for precise control over the target protein or enzyme. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
Future Directions
There are a number of potential future directions for research involving N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide. For example, this molecule could be further optimized to increase its potency and specificity, or it could be used in combination with other small molecule inhibitors to achieve synergistic effects. Additionally, the use of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in animal models could help to further elucidate its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves several steps, including the formation of the key intermediate, 5-bromo-1,3-dioxobenzo[de]isoquinoline, which is then reacted with adamantane-1-carboxylic acid to form the final product. The synthesis of this molecule has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
Scientific Research Applications
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide has been found to be effective in inhibiting a number of proteins and enzymes that are involved in various biological processes. For example, this molecule has been shown to inhibit the activity of the protein BRD4, which is involved in gene transcription and has been implicated in a number of diseases, including cancer.
properties
CAS RN |
6453-20-9 |
---|---|
Product Name |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
Molecular Formula |
C23H21BrN2O3 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-16-7-15-2-1-3-17-19(15)18(8-16)21(28)26(20(17)27)25-22(29)23-9-12-4-13(10-23)6-14(5-12)11-23/h1-3,7-8,12-14H,4-6,9-11H2,(H,25,29) |
InChI Key |
SFHIJXGZMYIULY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.